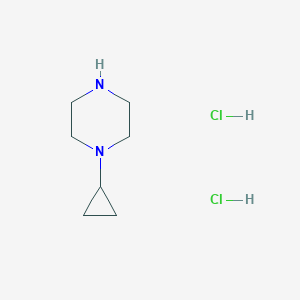

1-Cyclopropylpiperazine dihydrochloride

Description

The exact mass of the compound 1-Cyclopropylpiperazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclopropylpiperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylpiperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJNSFSTSJWJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611447 | |

| Record name | 1-Cyclopropylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139256-79-4 | |

| Record name | 1-Cyclopropylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopropylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cyclopropylpiperazine dihydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopropylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-Cyclopropylpiperazine dihydrochloride, a piperazine derivative of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support laboratory work and further investigation.

Core Chemical and Physical Properties

1-Cyclopropylpiperazine dihydrochloride is a white solid at room temperature.[1][2] The dihydrochloride salt form generally enhances its solubility in aqueous solutions, a valuable characteristic for various research and formulation applications.[3] It is considered stable under normal storage conditions, though it should be kept in a dry, cool, and well-ventilated place.[1][2] In terms of reactivity, it is incompatible with strong oxidizing agents.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of 1-Cyclopropylpiperazine dihydrochloride and its related monohydrochloride form for easy comparison.

| Property | 1-Cyclopropylpiperazine Dihydrochloride | 1-(Cyclopropylcarbonyl)piperazine Hydrochloride |

| CAS Number | 139256-79-4[4] | 1021298-67-8[3] |

| Molecular Formula | C₇H₁₆Cl₂N₂[4] | C₈H₁₅ClN₂O[3] |

| Molecular Weight | 199.12 g/mol [4] | 190.67 g/mol [1][3] |

| Appearance | White Solid[2] | White to Off-White Crystalline Powder[1][3] |

| Melting Point | Not available | 175 - 180 °C[1] |

| Purity | ≤100%[2] | >98% |

| Solubility | No data available | Soluble in water[3] |

Experimental Protocols

Detailed methodologies for the characterization of 1-Cyclopropylpiperazine dihydrochloride are crucial for ensuring the quality and reproducibility of research. The following are standard experimental protocols for determining key chemical properties.

Determination of Melting Point

Objective: To determine the temperature range over which the solid-state of the compound transitions to a liquid.

Methodology:

-

A small, dry sample of the crystalline compound is finely crushed and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

Purity Determination by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the compound.

Methodology:

-

A 5-10 mg sample of the compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

The ¹H NMR spectrum is acquired on a calibrated NMR spectrometer (e.g., 400 MHz).

-

The chemical shifts (δ), coupling constants (J), and integration values of the observed signals are analyzed.

-

The obtained spectrum is compared with a reference spectrum or theoretical values to confirm the structure.[5] Purity is assessed by the absence of significant impurity peaks.

Synthesis and Purification Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a related piperazine derivative, which can be adapted for similar compounds.

Caption: Synthesis and purification workflow for a piperazine derivative.

Biological Activity and Applications

Piperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities.[6] These activities include anthelmintic, anti-inflammatory, and anticonvulsant properties.[6] Specifically, 1-(Cyclopropylcarbonyl)piperazine hydrochloride serves as a key intermediate in the synthesis of more complex pharmaceutical molecules, particularly those targeting neurological disorders.[7]

The following diagram illustrates the general therapeutic potential of the piperazine scaffold.

Caption: Therapeutic potential of the piperazine scaffold.

Safety and Handling

1-Cyclopropylpiperazine dihydrochloride is classified as a dangerous good for transport and may be subject to additional shipping charges.[4] It is recommended to handle this compound in accordance with good industrial hygiene and safety practices.[1] This includes wearing appropriate personal protective equipment such as safety goggles, gloves, and protective clothing to prevent skin and eye contact.[1][2] The compound should be used in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2] In case of contact, immediate rinsing with plenty of water is advised.[2]

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 1-Cyclopropylpiperazine Dihydrochloride and Related Compounds

Introduction

This technical guide provides a comprehensive overview of 1-Cyclopropylpiperazine dihydrochloride, a piperazine derivative of interest to researchers and professionals in drug development and medicinal chemistry. Due to the specificity of the dihydrochloride salt, and the prevalence of structurally similar compounds in literature and commercial databases, this guide will address the core compound, 1-Cyclopropylpiperazine, and its dihydrochloride form. Additionally, it will cover the closely related and widely utilized intermediate, 1-(Cyclopropylcarbonyl)piperazine hydrochloride, to provide a broader context for its application in pharmaceutical synthesis.

Piperazine and its derivatives are a cornerstone in the development of new bioactive molecules due to their versatile structure. The six-membered ring with two nitrogen atoms offers opportunities for modification, leading to compounds with a wide range of pharmacological activities, including antipsychotic, antihistamine, antianginal, and antidepressant effects.

1-Cyclopropylpiperazine and its Dihydrochloride Salt

1-Cyclopropylpiperazine is the parent compound, which, due to its two basic nitrogen atoms, can readily form a dihydrochloride salt.

Chemical Identification

| 1-Cyclopropylpiperazine (Base) | 1-Cyclopropylpiperazine Dihydrochloride | |

| IUPAC Name | 1-cyclopropylpiperazine | 1-cyclopropylpiperazin-1,4-diium dichloride |

| CAS Number | 20327-23-5[1] | Not readily available |

| Molecular Formula | C₇H₁₄N₂[1] | C₇H₁₆Cl₂N₂ |

| Molecular Weight | 126.20 g/mol [1] | 199.12 g/mol |

| Structure |

Physicochemical Properties

The following table summarizes the known quantitative data for 1-Cyclopropylpiperazine. Data for the dihydrochloride salt is not extensively published and would be expected to have a higher melting point and greater solubility in aqueous solutions compared to the free base.

| Property | Value for 1-Cyclopropylpiperazine (Base) |

| Molecular Weight | 126.20 g/mol [1] |

| Appearance | Yellow oil[2] |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in methanol[2] |

Experimental Protocols

Synthesis of 1-Cyclopropylpiperazine

A common method for the synthesis of 1-Cyclopropylpiperazine involves the deprotection of a protected piperazine derivative.[2]

-

Starting Material: tert-butyl 4-cyclopropylpiperazine-1-carboxylate

-

Reagents: 4 M HCl in 1,4-dioxane, ether

-

Procedure:

-

Dissolve tert-butyl 4-cyclopropylpiperazine-1-carboxylate (3.50 mmol) in a 4 M HCl solution in 1,4-dioxane (17.50 mmol).[2]

-

Stir the reaction mixture at room temperature for 3 hours under a nitrogen atmosphere.[2]

-

Upon completion, filter the mixture and wash the solid with ether to obtain the crude product as a white solid.[2]

-

Purify the crude product by ion-exchange chromatography to yield 1-cyclopropylpiperazine as a yellow oil.[2]

-

Formation of 1-Cyclopropylpiperazine Dihydrochloride

The dihydrochloride salt can be prepared by treating the free base with two equivalents of hydrochloric acid.

-

Starting Material: 1-Cyclopropylpiperazine

-

Reagents: Hydrochloric acid (e.g., in ethanol or ether)

-

General Procedure:

-

Dissolve 1-Cyclopropylpiperazine in a suitable organic solvent such as ethanol or diethyl ether.

-

Slowly add two molar equivalents of a solution of hydrochloric acid in the same solvent with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

-

Synthesis Workflow

Biological Activities and Applications

1-Cyclopropylpiperazine is a valuable building block in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. It has been utilized in the preparation of:

-

Histamine H3 Antagonists: Compounds with potential applications in treating neurological and cognitive disorders.[2]

-

CSF-1R Kinase Inhibitors: These have been explored for their potential in treating inflammatory diseases and certain cancers.[2]

-

Cysteine Protease Inhibitors: Investigated for various therapeutic applications.[2]

-

Antibacterial Agents: As N-oxides for treating infections, including those caused by Helicobacter.[2]

Application Overview

1-(Cyclopropylcarbonyl)piperazine Hydrochloride

This compound is a closely related derivative that features a carbonyl group and is a monohydrochloride salt. It is a key intermediate in the synthesis of several pharmaceuticals.

Chemical Identification

| 1-(Cyclopropylcarbonyl)piperazine (Base) | 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | |

| IUPAC Name | cyclopropyl(piperazin-1-yl)methanone | cyclopropyl(piperazin-1-yl)methanone;hydrochloride[3] |

| CAS Number | 59878-57-8[4][5] | 1021298-67-8[6][7] |

| Molecular Formula | C₈H₁₄N₂O[4][5] | C₈H₁₅ClN₂O[7] |

| Molecular Weight | 154.21 g/mol [5] | 190.67 g/mol [7] |

| Structure |

Physicochemical Properties

| Property | Value for 1-(Cyclopropylcarbonyl)piperazine (Base) | Value for 1-(Cyclopropylcarbonyl)piperazine Hydrochloride |

| Molecular Weight | 154.21 g/mol [5] | 190.67 g/mol [7] |

| Appearance | White to off-white powder[8] | White to off-white crystalline powder[7] |

| Melting Point | 70-75 °C[8] | 175-179 °C[9] |

| Boiling Point | 120 °C at 0.15 mmHg | Not available |

| Solubility | Soluble in water, alcohols, and most organic solvents[8] | Soluble in water[9] |

| Density | 1.087 g/mL at 25 °C | Not available |

Experimental Protocols

Synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

This compound is typically synthesized via the deprotection of a Boc-protected precursor.[10][11]

-

Starting Material: tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

-

Reagents: Hydrochloric acid in methanol or trifluoroacetic acid followed by an acyl chloride.[10][11]

-

Procedure (using HCl in Methanol): [10]

-

Prepare a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (14.5 mmol) in methanol (15 mL).[10]

-

Slowly add a 3M solution of hydrochloric acid in methanol (15 mL) at 0 °C.[10]

-

Allow the reaction mixture to stir at room temperature overnight.[10]

-

Remove the solvent under reduced pressure to yield cyclopropyl(piperazin-1-yl)methanone hydrochloride as an off-white solid.[10]

-

Synthesis Workflow

Applications in Drug Development

1-(Cyclopropylcarbonyl)piperazine hydrochloride is a crucial intermediate in the synthesis of several important pharmaceutical compounds.

-

Olaparib Intermediate: It is a key building block in the manufacturing of Olaparib, a PARP inhibitor used in cancer therapy.[5]

-

Esaprazole Analogs: This compound is used in the synthesis of Esaprazole analogs, which have shown potential neuroprotective properties and sigma-1 receptor binding activity in vitro.[6][12]

-

Drug Discovery: Its structure makes it a versatile starting material for creating a diverse range of molecules for drug discovery programs, particularly those targeting neurological disorders.[13][14]

Conclusion

1-Cyclopropylpiperazine dihydrochloride, along with its related derivatives, represents a class of compounds with significant utility in medicinal chemistry and pharmaceutical development. While the dihydrochloride salt of 1-Cyclopropylpiperazine is not as commonly documented as other related structures, the parent compound is a valuable scaffold for the synthesis of various biologically active molecules. The commercially prominent 1-(Cyclopropylcarbonyl)piperazine hydrochloride serves as a critical intermediate in the production of established and investigational drugs. A clear understanding of the synthesis and properties of these compounds is essential for researchers and scientists working on the discovery and development of new therapeutics.

References

- 1. 1-Cyclopropylpiperazine | C7H14N2 | CID 4742004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyclopropylpiperazine | 20327-23-5 [chemicalbook.com]

- 3. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 59878-57-8: 1-(Cyclopropylcarbonyl)piperazine [cymitquimica.com]

- 5. 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 [ganeshremedies.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 1-(Cyclopropylcarbonyl)piperazine, High-Purity Pharmaceutical Intermediate at Best Price [jigspharma.com]

- 9. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride CAS#: 1021298-67-8 [amp.chemicalbook.com]

- 10. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]

- 12. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 1-Cyclopropylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylpiperazine dihydrochloride is a piperazine derivative of significant interest in medicinal chemistry and drug development. Its rigid cyclopropyl group and the basic piperazine scaffold make it a valuable building block for the synthesis of novel compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and characterization, with a focus on presenting quantitative data and detailed experimental protocols.

Molecular Structure and Chemical Properties

1-Cyclopropylpiperazine dihydrochloride, with the CAS number 373608-42-5, is the dihydrochloric acid salt of 1-(cyclopropylmethyl)piperazine. The presence of two hydrochloride moieties protonates the nitrogen atoms of the piperazine ring, enhancing its solubility in aqueous media.

The key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Name | 1-(Cyclopropylmethyl)piperazine dihydrochloride | |

| CAS Number | 373608-42-5 | [1] |

| Molecular Formula | C₈H₁₈Cl₂N₂ | [1] |

| Molecular Weight | 213.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >97% |

Synthesis of 1-Cyclopropylpiperazine Dihydrochloride

The synthesis of 1-cyclopropylpiperazine dihydrochloride is typically achieved through the deprotection of a protected piperazine derivative. A common precursor is N-Boc-4-(cyclopropylmethyl)piperazine. The Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions, and the resulting free base is subsequently converted to the dihydrochloride salt.

Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)piperazine from N-Boc-4-(cyclopropylmethyl)piperazine

This protocol describes the synthesis of the free base, which is the immediate precursor to the dihydrochloride salt.

Materials:

-

N-Boc-4-(cyclopropylmethyl)piperazine

-

Isopropanol or Methanol

-

Concentrated Hydrochloric Acid

-

5 M Sodium Hydroxide solution

-

Dichloromethane

-

Saturated Sodium Chloride solution

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer and a thermometer, dissolve N-Boc-4-(cyclopropylmethyl)piperazine (e.g., 2.00 kg, 8.32 mol) in isopropanol (e.g., 5 kg).[2]

-

Heat the solution to 40-50 °C.[2]

-

Slowly add concentrated hydrochloric acid (e.g., 2.04 kg, 20.80 mol) dropwise, maintaining the temperature between 40 °C and 50 °C.[2]

-

After the addition is complete, continue stirring the reaction mixture at 40-50 °C for 4 hours.[2]

-

Upon completion of the reaction, concentrate the solution under reduced pressure to remove most of the isopropanol.[2]

-

Cool the residue to 0 °C.[2]

-

Adjust the pH of the residue to 10-11 with a 5 M aqueous sodium hydroxide solution.[2]

-

Extract the product with dichloromethane (e.g., 3 x 5 L).[2]

-

Combine the organic phases and wash with saturated aqueous sodium chloride solution (e.g., 5 kg).[2]

-

The resulting organic phase contains the 1-(cyclopropylmethyl)piperazine free base.[2]

Experimental Protocol: Formation of 1-Cyclopropylpiperazine Dihydrochloride

Materials:

-

1-(Cyclopropylmethyl)piperazine (from the previous step)

-

Absolute Ethanol

-

Dry Hydrogen Chloride gas or Ethanolic HCl

Procedure:

-

Dissolve the crude 1-(cyclopropylmethyl)piperazine in absolute ethanol.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution or add a saturated solution of hydrogen chloride in absolute ethanol until precipitation is complete.

-

Collect the precipitated white solid of 1-cyclopropylpiperazine dihydrochloride by suction filtration.

-

Wash the solid with cold, dry diethyl ether or another suitable non-polar solvent.

-

Dry the product under vacuum to yield pure 1-cyclopropylpiperazine dihydrochloride.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons, the methyl proton on the cyclopropyl ring, and the piperazine ring protons. Due to the protonation of the piperazine nitrogens, the chemical shifts of the adjacent methylene protons will be shifted downfield compared to the free base.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclopropyl group and the piperazine ring. The carbon atoms attached to the protonated nitrogens will also experience a downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of 1-cyclopropylpiperazine dihydrochloride is expected to exhibit characteristic absorption bands. Key expected peaks include:

-

N-H stretching: A broad band in the region of 2500-3000 cm⁻¹ due to the ammonium salts.

-

C-H stretching: Peaks around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the piperazine and cyclopropyl groups.

-

N-H bending: Absorption around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of 1-cyclopropylpiperazine dihydrochloride would typically be performed on the free base. The expected molecular ion peak [M]⁺ for the free base (C₈H₁₆N₂) would be at m/z 140.13. Fragmentation patterns would likely involve the loss of the cyclopropylmethyl group or cleavage of the piperazine ring.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Synthesis and Characterization Workflow.

Signaling Pathways and Applications

1-Cyclopropylpiperazine dihydrochloride serves as a key intermediate in the synthesis of various pharmacologically active molecules. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), acting on receptors such as dopamine and serotonin. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability and binding affinity.

The general pathway for its application in drug discovery is outlined below.

Caption: Drug Discovery Application Pathway.

Conclusion

1-Cyclopropylpiperazine dihydrochloride is a versatile and valuable building block for the development of new chemical entities. This guide has provided a detailed overview of its chemical properties, a plausible synthesis pathway with experimental protocols, and an outline for its characterization. The provided workflows offer a clear visual representation of the synthesis and its application in drug discovery. Researchers and scientists can utilize this information as a foundation for their work in developing novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 1-Cyclopropylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-cyclopropylpiperazine dihydrochloride, a valuable building block in pharmaceutical research and development. The document details two core synthetic strategies: an acylation-reduction pathway and a direct N-alkylation pathway. Each method is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a laboratory setting.

Introduction

1-Cyclopropylpiperazine and its salts are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The unique physicochemical properties imparted by the cyclopropyl group often lead to improved metabolic stability, potency, and selectivity of drug candidates. This guide aims to provide researchers and drug development professionals with a thorough understanding of the synthetic routes to 1-cyclopropylpiperazine dihydrochloride, enabling efficient and informed process development.

Synthesis Pathways

Two principal pathways for the synthesis of 1-cyclopropylpiperazine dihydrochloride have been identified and are detailed below.

Pathway 1: Acylation-Reduction of Piperazine

This widely utilized pathway involves a two-step sequence starting with the acylation of piperazine with cyclopropanecarbonyl chloride to form the intermediate 1-(cyclopropylcarbonyl)piperazine. This amide is then reduced to the target 1-cyclopropylpiperazine, which is subsequently converted to its dihydrochloride salt.

Logical Workflow for Pathway 1

Caption: Acylation-Reduction Synthesis Pathway.

Pathway 2: Direct N-Alkylation of Piperazine

This pathway involves the direct formation of the carbon-nitrogen bond between the piperazine ring and the cyclopropyl group. This can be achieved through nucleophilic substitution using a cyclopropyl halide or via more modern catalytic methods.

Logical Workflow for Pathway 2

Caption: Direct N-Alkylation Synthesis Pathway.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of 1-cyclopropylpiperazine dihydrochloride.

| Step | Reagents | Solvent | Yield (%) | Purity (%) |

| Pathway 1: Acylation-Reduction | ||||

| Acylation of Piperazine | Piperazine, Cyclopropanecarbonyl chloride | Acetic Acid | ~85-95 | >98 |

| Reduction of 1-(Cyclopropylcarbonyl)piperazine | Lithium Aluminum Hydride | THF | ~70-85 | >97 |

| Dihydrochloride Salt Formation | 1-Cyclopropylpiperazine, HCl in Dioxane | Dioxane | >95 | >99 |

| Pathway 2: N-Alkylation | ||||

| N-Alkylation of Piperazine with Cyclopropyl Bromide | Piperazine, Cyclopropyl bromide, K₂CO₃ | Acetonitrile | ~60-75 | >95 |

| Copper-Catalyzed N-Alkylation with Cyclopropylboronic Acid | Piperazine, Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridine | DCE | Good to excellent | >98 |

Experimental Protocols

Pathway 1: Acylation-Reduction

Step 1: Synthesis of 1-(Cyclopropylcarbonyl)piperazine

A solution of piperazine (1.0 eq) in acetic acid is prepared and warmed to approximately 40°C. Cyclopropanecarbonyl chloride (1.0-1.1 eq) is then added dropwise while maintaining the temperature. The reaction mixture is stirred until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is worked up by basification and extraction with a suitable organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield 1-(cyclopropylcarbonyl)piperazine.

Step 2: Synthesis of 1-Cyclopropylpiperazine

To a solution of 1-(cyclopropylcarbonyl)piperazine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) is added portion-wise at 0°C. The reaction mixture is then allowed to warm to room temperature and refluxed until the starting material is consumed. After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated to give crude 1-cyclopropylpiperazine, which can be purified by distillation or chromatography.

Step 3: Synthesis of 1-Cyclopropylpiperazine Dihydrochloride

1-Cyclopropylpiperazine (1.0 eq) is dissolved in a suitable solvent such as 1,4-dioxane. A solution of hydrochloric acid in dioxane (e.g., 4M, 2.0-2.2 eq) is added dropwise with stirring. The resulting precipitate of 1-cyclopropylpiperazine dihydrochloride is collected by filtration, washed with a non-polar solvent like hexanes, and dried under vacuum to afford the final product as a white to off-white solid.

Pathway 2: Direct N-Alkylation

Method A: N-Alkylation with Cyclopropyl Bromide

To a suspension of piperazine (an excess, e.g., 3-5 eq) and a base such as anhydrous potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF, cyclopropyl bromide (1.0 eq) is added. The reaction mixture is heated (e.g., to 60-80°C) and stirred until the reaction is complete. The inorganic salts are removed by filtration, and the solvent is evaporated. The residue is then subjected to an aqueous work-up and extraction to isolate the crude 1-cyclopropylpiperazine, which is then purified. The dihydrochloride salt is prepared as described in Pathway 1, Step 3. To favor mono-alkylation, a mono-protected piperazine derivative, such as N-Boc-piperazine, can be used, followed by a deprotection step.

Method B: Copper-Catalyzed N-Alkylation with Cyclopropylboronic Acid

In a reaction vessel, piperazine (1.0 eq), cyclopropylboronic acid (1.5-2.0 eq), copper(II) acetate (Cu(OAc)₂, 0.1-1.0 eq), 2,2'-bipyridine (0.1-1.0 eq), and a base such as sodium carbonate (2.0 eq) are combined in a solvent like dichloroethane (DCE).[1][2] The reaction is carried out under an air atmosphere at an elevated temperature (e.g., 70-90°C) until completion.[1][2] The reaction mixture is then cooled, and an aqueous work-up is performed to isolate the 1-cyclopropylpiperazine. The final product is converted to the dihydrochloride salt as previously described.

Conclusion

The synthesis of 1-cyclopropylpiperazine dihydrochloride can be effectively achieved through either an acylation-reduction pathway or a direct N-alkylation route. The acylation-reduction pathway is a robust and high-yielding method, though it involves the use of potent reducing agents like lithium aluminum hydride. The direct N-alkylation pathway offers a more convergent approach, with modern catalytic methods providing an efficient alternative to traditional alkylation with alkyl halides. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, scale of the synthesis, and the specific requirements for purity and yield. This guide provides the necessary technical details to enable researchers and process chemists to confidently undertake the synthesis of this important pharmaceutical intermediate.

References

The Enigmatic Core: A Technical Guide to the Mechanism of Action of 1-Cyclopropylpiperazine Dihydrochloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropylpiperazine dihydrochloride is a foundational molecular scaffold primarily utilized as a synthetic intermediate in the development of a diverse range of pharmacologically active compounds. While direct research into the mechanism of action of 1-cyclopropylpiperazine dihydrochloride itself is not extensively published, its structural motif is integral to numerous derivatives, particularly within the arylpiperazine class, that exhibit significant activity at key central nervous system (CNS) targets. This guide provides an in-depth analysis of the well-characterized mechanisms of action of these derivatives, focusing on their interactions with serotonergic (5-HT) and dopaminergic (D2) receptors. We will explore the downstream signaling pathways, present quantitative binding affinity data for representative compounds, and detail the experimental protocols used to elucidate these mechanisms.

1-Cyclopropylpiperazine Dihydrochloride: A Synthetic Building Block

Extensive literature review reveals that 1-cyclopropylpiperazine dihydrochloride predominantly serves as a crucial building block in medicinal chemistry. Its rigid cyclopropyl group and the reactive piperazine ring offer a versatile platform for the synthesis of more complex molecules with therapeutic potential. The primary utility of this compound lies in its incorporation into larger molecules to modulate their pharmacological properties, such as receptor affinity, selectivity, and pharmacokinetic profiles.

The Pharmacology of Arylpiperazine Derivatives

The most therapeutically relevant derivatives of 1-cyclopropylpiperazine are found within the arylpiperazine class of compounds. These molecules are renowned for their modulatory effects on various G protein-coupled receptors (GPCRs) in the CNS, most notably the serotonin 1A (5-HT1A) and dopamine D2 receptors. The nature of the aryl group and the linker connecting it to the piperazine core dictates the affinity and efficacy (agonist, partial agonist, or antagonist) at these receptors.

Interaction with Serotonin 1A (5-HT1A) Receptors

Many arylpiperazine derivatives act as partial agonists at the 5-HT1A receptor.[1] This receptor is a key regulator of mood and anxiety.[2]

Mechanism of Action: The 5-HT1A receptor is coupled to inhibitory G proteins (Gi/o).[3][4][5] Upon activation by an agonist or partial agonist, the following signaling cascade is initiated:

-

The Gαi/o subunit dissociates from the Gβγ dimer.

-

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.

-

Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5]

-

The Gβγ dimer can also activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[6]

This net inhibitory effect, particularly on presynaptic autoreceptors in the dorsal raphe nucleus, leads to a reduction in serotonin release and contributes to the anxiolytic and antidepressant effects of these compounds.[1]

Interaction with Dopamine D2 Receptors

Arylpiperazine derivatives are also prominent for their interaction with dopamine D2 receptors, where they can act as antagonists or partial agonists.[7] This interaction is fundamental to the mechanism of action of many atypical antipsychotic drugs.

Mechanism of Action: Similar to the 5-HT1A receptor, the D2 receptor is coupled to Gi/o proteins.[8][9][10]

-

Ligand binding (antagonist or partial agonist) modulates the receptor's activity.

-

As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[10]

-

Partial agonism at the D2 receptor, a hallmark of drugs like aripiprazole, is thought to provide a stabilizing effect on the dopaminergic system, reducing dopaminergic neurotransmission in hyperactive states and preserving it in hypoactive states.

Quantitative Data: Receptor Binding Affinities

The affinity of a compound for a receptor is a critical determinant of its potency and potential for off-target effects. Binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity. The following tables summarize the Ki values for representative arylpiperazine derivatives at key CNS receptors.

Table 1: Receptor Binding Profile of Aripiprazole [11][12]

| Receptor | Ki (nM) | Functional Activity |

| Dopamine D2 | 0.34 | Partial Agonist |

| Dopamine D3 | 0.8 | Partial Agonist |

| Serotonin 5-HT1A | 1.7 | Partial Agonist |

| Serotonin 5-HT2A | 3.4 | Antagonist/Inverse Agonist |

| Serotonin 5-HT2B | 0.36 | Inverse Agonist |

| Serotonin 5-HT7 | 1.9 | Antagonist |

| Adrenergic α1A | 25.7 | Antagonist |

| Histamine H1 | 25.1 | Antagonist |

Table 2: Receptor Binding Profile of Buspirone [13][14]

| Receptor | Ki (nM) | Functional Activity |

| Serotonin 5-HT1A | 4 - 78 | Partial Agonist |

| Dopamine D2 | 484 | Antagonist |

| Dopamine D3 | 98 | Antagonist |

| Dopamine D4 | 29.2 | Antagonist |

Table 3: Receptor Binding Profile of Investigational Arylpiperazine Derivatives [15]

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) |

| 9b | 23.9 | 39.4 | - |

| 12a | 41.5 | 315 | 300 |

Experimental Protocols

The characterization of the interaction between arylpiperazine derivatives and their target receptors relies on a suite of in vitro pharmacological assays.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.[16]

Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

General Protocol: [17][18][19]

-

Membrane Preparation:

-

Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or homogenized brain tissue (e.g., rat striatum for D2, hippocampus for 5-HT1A) are used.

-

Tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) often containing protease inhibitors.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate.

-

Each well contains:

-

Controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand) are included.

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Harvesting and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Assays ([³⁵S]GTPγS Binding Assay)

Functional assays are used to determine the efficacy of a compound (i.e., whether it is an agonist, partial agonist, or antagonist). The [³⁵S]GTPγS binding assay is a common method for studying the activation of G proteins by GPCRs.[20]

Objective: To measure the ability of a test compound to stimulate the binding of [³⁵S]GTPγS to G proteins, which is an indicator of receptor activation.

General Protocol: [17][20][21]

-

Membrane Preparation: Performed as described for the radioligand binding assay.

-

Assay Setup:

-

In a 96-well plate, the following are added:

-

Cell membranes.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (to ensure G proteins are in an inactive state).

-

Varying concentrations of the test compound.

-

-

-

Incubation:

-

The reaction is initiated and incubated at 30°C for 30-60 minutes.

-

-

Harvesting and Detection:

-

The assay is terminated by rapid filtration, similar to the binding assay.

-

The amount of [³⁵S]GTPγS bound to the G proteins (which are retained on the filter with the membranes) is quantified by scintillation counting.

-

-

Data Analysis:

-

The data is plotted as [³⁵S]GTPγS binding versus the concentration of the test compound.

-

The potency (EC50) and efficacy (Emax) of the compound are determined from the resulting dose-response curve. Agonists will stimulate binding, while antagonists will block the stimulation caused by an agonist.

-

Conclusion

While 1-cyclopropylpiperazine dihydrochloride is a key synthetic precursor, its pharmacological identity is defined by its derivatives. The arylpiperazine class, in particular, demonstrates a rich and complex mechanism of action centered on the modulation of critical CNS receptors such as 5-HT1A and D2. By acting as partial agonists or antagonists at these Gi/o-coupled receptors, these compounds can fine-tune serotonergic and dopaminergic neurotransmission, providing the basis for their therapeutic application in a range of psychiatric disorders. The experimental protocols detailed herein represent the fundamental tools used by researchers to unravel these intricate mechanisms, paving the way for the design of next-generation CNS therapeutics built upon the versatile 1-cyclopropylpiperazine core.

References

- 1. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: G-protein Coupled Receptors [jove.com]

- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Buspirone: chemical profile of a new class of anxioselective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. brain-health.co [brain-health.co]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Buspirone - Wikipedia [en.wikipedia.org]

- 15. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. addi.ehu.es [addi.ehu.es]

- 21. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1-Cyclopropylpiperazine Dihydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-Cyclopropylpiperazine dihydrochloride in organic solvents, a critical parameter for its application in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of the expected solubility trends based on the physicochemical properties of piperazine derivatives and their salts. Furthermore, it outlines detailed experimental protocols for determining solubility and presents a logical workflow for solubility assessment.

Introduction

1-Cyclopropylpiperazine dihydrochloride is a piperazine derivative of interest in medicinal chemistry. Understanding its solubility in various organic solvents is paramount for processes such as synthesis, purification, formulation, and in-vitro/in-vivo screening. The dihydrochloride salt form is generally expected to enhance aqueous solubility but may exhibit more complex behavior in organic media. This guide aims to provide a foundational understanding of its likely solubility characteristics and the methodologies to empirically determine them.

Predicted Solubility Profile

Expected Solubility Trends:

-

High Polarity Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to the polar nature of the salt and the solvent's ability to solvate the charged species.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are generally effective at dissolving salts and polar compounds, so fair to good solubility is anticipated.

-

Medium Polarity Solvents (e.g., Acetone, Ethyl Acetate): Solubility is expected to be lower in these solvents as they are less capable of stabilizing the ionic dihydrochloride salt.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The compound is expected to be poorly soluble or insoluble in nonpolar solvents due to the high polarity mismatch.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 1-Cyclopropylpiperazine dihydrochloride in a range of organic solvents has not been published. The following table is presented as a template for researchers to populate with experimentally determined data.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | 5.1 | 25 | Data not available | Data not available |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available | Data not available |

| Isopropanol | C₃H₈O | 3.9 | 25 | Data not available | Data not available |

| Acetone | C₃H₆O | 5.1 | 25 | Data not available | Data not available |

| Acetonitrile | C₂H₃N | 5.8 | 25 | Data not available | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data not available | Data not available |

| Toluene | C₇H₈ | 2.4 | 25 | Data not available | Data not available |

| Hexane | C₆H₁₄ | 0.1 | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental step in characterizing a drug candidate. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

4.1. Equilibrium Solubility Determination via Shake-Flask Method

This method measures the thermodynamic solubility of a compound, representing the saturation point of a solution in equilibrium with the solid drug.

Materials:

-

1-Cyclopropylpiperazine dihydrochloride (solid)

-

Selected organic solvents (analytical grade)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of solid 1-Cyclopropylpiperazine dihydrochloride to a glass vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure a saturated solution is formed.[2]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary studies by measuring the concentration at different time points until it remains constant.[3]

-

After equilibration, allow the vials to stand for a short period to let the excess solid settle.

-

Separate the saturated solution from the undissolved solid by centrifugation, followed by filtration through a chemically compatible syringe filter. Care must be taken to avoid precipitation during this step.[3]

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of 1-Cyclopropylpiperazine dihydrochloride in the diluted filtrate using a validated HPLC method.[4]

-

Calculate the solubility in mg/mL or mol/L by back-calculating from the dilution factor.

4.2. Kinetic Solubility Determination via Turbidimetry

This high-throughput method is often used in early drug discovery to assess the concentration at which a compound precipitates from a solution upon addition of an anti-solvent.

Materials:

-

1-Cyclopropylpiperazine dihydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer or organic solvent of interest

-

Plate reader with turbidity measurement capabilities

Procedure:

-

Prepare a concentrated stock solution of 1-Cyclopropylpiperazine dihydrochloride in DMSO.[5]

-

In a multi-well plate, add the aqueous buffer or organic solvent of interest.

-

Gradually add small aliquots of the DMSO stock solution to the wells while monitoring for the first sign of precipitation using a light-scattering detector.[4]

-

The concentration at which turbidity is first detected is recorded as the kinetic solubility.[5]

Visualized Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a pharmaceutical compound like 1-Cyclopropylpiperazine dihydrochloride.

Caption: Workflow for determining the solubility of a pharmaceutical compound.

Conclusion

While specific, publicly available quantitative solubility data for 1-Cyclopropylpiperazine dihydrochloride in organic solvents is currently lacking, this guide provides a robust framework for researchers. By understanding the expected solubility trends based on its chemical structure and employing standardized experimental protocols like the shake-flask method, researchers can generate the critical data needed to advance their drug development programs. The provided workflow and data table template serve as practical tools for the systematic evaluation of this compound's solubility profile.

References

Navigating the Stability Landscape of 1-Cyclopropylpiperazine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylpiperazine dihydrochloride is a key building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its stability profile is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known and potential stability challenges associated with 1-Cyclopropylpiperazine dihydrochloride, offering insights into its storage, handling, and the analytical methodologies required for its assessment. While specific quantitative stability data for this compound is limited in publicly available literature, this guide leverages information on analogous structures, including piperazine and cyclopropylamine derivatives, to provide a robust framework for its stability evaluation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1-Cyclopropylpiperazine dihydrochloride is essential for predicting its stability.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆Cl₂N₂ | [1] |

| Molecular Weight | 199.12 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | Room Temperature, Sealed in dry environment | [2] |

Stability Profile and Storage Conditions

Based on safety data sheets and information on similar compounds, the following general stability and storage recommendations can be made.

General Stability:

-

Solid-State: 1-Cyclopropylpiperazine dihydrochloride is generally stable as a solid under normal, dry conditions.

-

Solution Stability: The stability of the compound in solution is expected to be pH-dependent, with potential for degradation under strongly acidic or basic conditions.

Recommended Storage Conditions: To ensure the long-term integrity of 1-Cyclopropylpiperazine dihydrochloride, the following storage conditions are recommended:

-

Temperature: Store at room temperature.[2]

-

Atmosphere: Keep in a well-ventilated place.[3][4] To prevent oxidation and moisture uptake, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage or for highly sensitive applications.

-

Container: Store in a tightly closed container to protect from moisture and air.[3][4]

-

Light: Protect from light to prevent potential photodegradation.

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific degradation pathways for 1-Cyclopropylpiperazine dihydrochloride have not been extensively reported, the following pathways can be anticipated based on the chemistry of the piperazine and cyclopropylamine moieties.

Hydrolytic Degradation

The cyclopropylamine moiety may be susceptible to hydrolysis, particularly under high pH conditions.[5] This could lead to the opening of the cyclopropyl ring. The piperazine ring itself is generally stable to hydrolysis, but extreme pH and temperature conditions could potentially lead to ring-opening or other degradative reactions.

Oxidative Degradation

The piperazine ring is susceptible to oxidation. Potential oxidation products could include N-oxides, ring-opened products such as ethylenediamine, and formylated derivatives like formylpiperazine.[6] The presence of atmospheric oxygen or residual peroxides in excipients can initiate oxidative degradation.

Thermal Degradation

As an amine salt, 1-Cyclopropylpiperazine dihydrochloride may be susceptible to thermal degradation at elevated temperatures. Decomposition may lead to the release of hydrogen chloride and the degradation of the organic moiety. Studies on piperazine have shown thermal degradation can lead to the formation of various byproducts.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of cyclic amines.[7] This can involve complex radical-based reactions leading to a variety of degradation products. The specific photolytic pathway for 1-Cyclopropylpiperazine dihydrochloride would need to be investigated through dedicated photostability studies.

Experimental Protocols for Stability and Degradation Studies

The following section outlines general experimental protocols for conducting forced degradation studies and for the development of a stability-indicating analytical method. These protocols are based on general guidelines from the International Council for Harmonisation (ICH) and published methods for related compounds.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to generate degradation products to a level of 5-20% to facilitate the development and validation of a stability-indicating method.

Table 1: General Conditions for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis. |

| Oxidative Degradation | Treat the sample solution with 3-30% hydrogen peroxide at room temperature for a specified period (e.g., 2-24 hours). |

| Thermal Degradation | Expose the solid sample to dry heat at a temperature above the accelerated stability testing conditions (e.g., 80-105°C) for a defined period. |

| Photostability | Expose the solid or solution sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control should be run in parallel. |

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, excipients, or other potential impurities.

Table 2: Suggested Starting Parameters for a Stability-Indicating HPLC Method

| Parameter | Suggested Condition |

| Column | Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid or formic acid in water, or an appropriate buffer (e.g., phosphate buffer, pH 3-7) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is a good starting point. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40°C |

| Detection | UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore. Derivatization with an agent like dansyl chloride or NBD-Cl can be employed to enhance UV or fluorescence detection.[3][8] |

| Injection Volume | 10-20 µL |

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualization of Stability Factors and Degradation Pathways

The following diagrams illustrate the key factors influencing the stability of 1-Cyclopropylpiperazine dihydrochloride and a proposed experimental workflow for its stability assessment.

Caption: Factors influencing the stability of 1-Cyclopropylpiperazine dihydrochloride.

Caption: Workflow for assessing the stability of 1-Cyclopropylpiperazine dihydrochloride.

Conclusion

A comprehensive understanding of the stability of 1-Cyclopropylpiperazine dihydrochloride is critical for its successful application in pharmaceutical development. While specific data for this compound is not extensively available, by leveraging knowledge of similar chemical structures and adhering to established regulatory guidelines, a robust stability program can be designed and executed. This guide provides a foundational framework for researchers and scientists to approach the stability assessment of 1-Cyclopropylpiperazine dihydrochloride, ensuring that potential risks are identified and mitigated, ultimately contributing to the development of safe and effective medicines. Further experimental work is necessary to fully elucidate the specific degradation pathways and establish a definitive stability profile for this important chemical intermediate.

References

- 1. accelerated stability test: Topics by Science.gov [science.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Towards metabolically stable 5-HT7 receptor ligands: a study on 1-arylpiperazine derivatives and related isosters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. isaacpub.org [isaacpub.org]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-Cyclopropylpiperazine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclopropylpiperazine dihydrochloride. Due to the limited availability of public experimental spectra for this specific salt, this document focuses on predicted spectroscopic data, supplemented by experimental data for the free base, 1-Cyclopropylpiperazine. This guide offers a robust reference for the identification, characterization, and quality control of 1-Cyclopropylpiperazine dihydrochloride in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: 1-cyclopropylpiperazine;dihydrochloride

-

Molecular Formula: C₇H₁₆Cl₂N₂

-

Molecular Weight: 199.12 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Cyclopropylpiperazine dihydrochloride. These predictions are based on established spectroscopic principles and computational models, providing a reliable baseline for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the two nitrogen atoms in the piperazine ring to form the dihydrochloride salt significantly influences the chemical shifts, particularly of the protons on the carbons adjacent to the nitrogens, which will be shifted downfield compared to the free base.

Table 1: Predicted ¹H NMR Data for 1-Cyclopropylpiperazine Dihydrochloride (in D₂O, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Protons Assigned |

| ~3.6 - 3.9 | m | 8H (piperazine ring) |

| ~2.8 - 3.2 | m | 1H (cyclopropyl CH) |

| ~1.0 - 1.3 | m | 4H (cyclopropyl CH₂) |

Table 2: Predicted ¹³C NMR Data for 1-Cyclopropylpiperazine Dihydrochloride (in D₂O, 100 MHz)

| Chemical Shift (ppm) | Carbon Assignment |

| ~55 - 60 | C (cyclopropyl CH) |

| ~45 - 50 | C (piperazine ring) |

| ~5 - 10 | C (cyclopropyl CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum of the dihydrochloride salt will be characterized by the presence of broad absorptions corresponding to the N-H stretching of the protonated amine groups.

Table 3: Predicted IR Absorption Bands for 1-Cyclopropylpiperazine Dihydrochloride (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~2700 - 3000 | Strong, Broad | N-H stretch (amine salt) |

| ~2900 - 3050 | Medium | C-H stretch (cyclopropyl) |

| ~2800 - 2950 | Medium | C-H stretch (piperazine) |

| ~1400 - 1600 | Medium | N-H bend |

| ~1000 - 1200 | Medium | C-N stretch |

Mass Spectrometry (MS)

For the mass spectrum, it is important to consider the analysis of the free base, 1-Cyclopropylpiperazine, as the hydrochloride salt will likely dissociate in the mass spectrometer. The GC-MS data for 1-Cyclopropylpiperazine is available.[2]

Table 4: Mass Spectrometry Data for the Free Base, 1-Cyclopropylpiperazine

| m/z | Interpretation |

| 126.12 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 1-Cyclopropylpiperazine dihydrochloride.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-Cyclopropylpiperazine dihydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover a range of 0-14 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).

-

Instrumentation: Utilize a mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a suitable technique.

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in positive ion mode.

-

The mass range should be set to scan beyond the expected molecular weight.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-Cyclopropylpiperazine dihydrochloride.

Caption: General workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of 1-Cyclopropylpiperazine dihydrochloride. Researchers are encouraged to use this information as a reference for their own experimental work and to contribute to the public body of knowledge by publishing their findings.

References

1-Cyclopropylpiperazine Dihydrochloride: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-Cyclopropylpiperazine Moiety

In the landscape of medicinal chemistry, the piperazine ring is a well-established "privileged scaffold," appearing in numerous approved drugs across a wide range of therapeutic areas.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, influence solubility and basicity, and can engage in crucial hydrogen bonding interactions with biological targets.[1][3] When combined with a cyclopropyl group at the 1-position, this scaffold gains significant strategic advantages. The cyclopropyl group, a small, rigid carbocycle, is not merely a passive linker.[4] It introduces conformational rigidity, enhances metabolic stability by protecting the adjacent nitrogen from oxidation, and can improve membrane permeability and potency.[4][5] This unique combination of properties makes 1-cyclopropylpiperazine a highly sought-after building block, particularly for agents targeting the central nervous system (CNS).[6][7][8]

This technical guide provides a comprehensive overview of the role of 1-Cyclopropylpiperazine dihydrochloride, from its fundamental properties and synthesis to its application in drug discovery, focusing on its integration into multi-target antipsychotics like Cariprazine.

Physicochemical Properties and Synthetic Strategies

1-Cyclopropylpiperazine is typically handled in its dihydrochloride salt form to improve stability and aqueous solubility, appearing as a white to off-white crystalline powder.[9][10][11] The free base is a yellow oil.[12] The presence of the basic piperazine nitrogens and the lipophilic cyclopropyl group results in a molecule with balanced properties suitable for CNS drug candidates.

General Synthesis

The synthesis of 1-cyclopropylpiperazine often starts from readily available precursors. A common industrial approach involves the reductive amination of a ketone (like cyclopentanone for a cyclopentyl group, extendable to cyclopropyl precursors) with piperazine in the presence of a hydrogenating catalyst such as Raney Nickel or Palladium.[13] Another documented lab-scale synthesis involves the deprotection of a BOC-protected precursor, tert-butyl 4-cyclopropylpiperazine-1-carboxylate, using hydrochloric acid in 1,4-dioxane.[12]

The following workflow illustrates a general synthetic approach for N-substituted piperazines, which can be adapted for the cyclopropyl derivative.

Case Study: Cariprazine (Vraylar®) - A Multi-Target Antipsychotic

The utility of the 1-cyclopropylpiperazine scaffold is exemplified in the atypical antipsychotic drug, Cariprazine.[14][15] Cariprazine is a potent dopamine D2 and D3 receptor partial agonist, with a preference for the D3 receptor, and also acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at 5-HT2A and 5-HT2B receptors.[14][16][17][18] This complex pharmacology, which allows it to modulate dopaminergic activity depending on the endogenous environment, is crucial for its efficacy in treating schizophrenia and bipolar disorder.[14][16][18]

The structure of Cariprazine features a terminal N,N-dimethylurea group connected via a cyclohexyl linker to a piperazine ring, which in turn is attached to a 2,3-dichlorophenyl group. While Cariprazine itself does not contain the N-cyclopropylpiperazine moiety, its discovery was part of extensive structure-activity relationship (SAR) studies on arylpiperazine derivatives, a class where N-cyclopropyl substitution is a common strategy to fine-tune pharmacological properties.[15] The principles learned from such SAR studies are broadly applicable.

Structure-Activity Relationship (SAR) Insights

For arylpiperazine derivatives targeting dopamine and serotonin receptors, the substitution on the distal nitrogen of the piperazine ring is critical for modulating affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

-

Role of the Cyclopropyl Group: In hypothetical analogs, replacing a simple alkyl or bulky group with a cyclopropyl ring can:

-

Enhance Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a more favorable conformation for receptor binding, reducing the entropic penalty upon binding.[5]

-

Improve Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than in linear alkanes, and the ring itself can shield the adjacent nitrogen atom from N-dealkylation, a common metabolic pathway for piperazines.[4][5]

-

Fine-Tune Selectivity: The specific size and electronic properties of the cyclopropyl group can influence the selectivity profile between different receptor subtypes (e.g., D2 vs. D3, or across various serotonin receptors).

-

The logical relationship in optimizing such a lead compound is depicted below.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) for Cariprazine, illustrating the multi-target profile that is often sought with complex piperazine derivatives.

| Receptor Target | Cariprazine (Ki, nM) | Reference Compound | Reference Ki (nM) |

| Dopamine D3 | 0.085 | - | - |

| Dopamine D2L | 0.49 | Haloperidol | 1.55 |

| Dopamine D2S | 0.69 | - | - |

| Serotonin 5-HT1A | 2.6 | - | - |

| Serotonin 5-HT2B | 0.58 | - | - |

| Serotonin 5-HT2A | 18.8 | Risperidone | 4.9 |

| Histamine H1 | 23.3 | - | - |

| Adrenergic α1A | 155 | - | - |

| Data compiled from various sources on Cariprazine's pharmacodynamics.[14][16][17] |

Relevant Signaling Pathways

Drugs containing the arylpiperazine scaffold, such as Cariprazine, primarily modulate G protein-coupled receptor (GPCR) signaling cascades. The two main pathways affected are those for the Dopamine D2 and Serotonin 5-HT1A receptors.

Dopamine D2 Receptor Signaling

The D2 receptor is a member of the D2-like family and couples to inhibitory G proteins (Gαi/o).[19][20][21] Canonical signaling involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[20] D2 receptors can also signal through Gβγ subunits and β-arrestin dependent pathways.[19][20]

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor also classically couples to inhibitory Gαi/o proteins, leading to the inhibition of the adenylyl cyclase/PKA cascade.[22][23][24][25] Activation of these receptors generally reduces neuronal excitability.[26]

Experimental Protocols

Characterizing compounds that utilize the 1-cyclopropylpiperazine scaffold requires robust in vitro assays. A fundamental experiment is the competitive radioligand binding assay to determine a compound's affinity (Ki) for its target receptor.

Protocol: In Vitro Dopamine D2 Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a novel 1-cyclopropylpiperazine derivative) for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone (final concentration ~0.1-0.5 nM).[27][28]

-

Non-specific Determinator: Unlabeled Spiperone or Haloperidol (10 µM final concentration).[27]

-

Test Compound: Serial dilutions of the novel compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[27]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Equipment: 96-well microplate, cell harvester, glass fiber filters (e.g., GF/B), liquid scintillation counter, scintillation cocktail.

Methodology:

-

Membrane Preparation:

-

Harvest cultured cells expressing the D2 receptor and homogenize in ice-cold lysis buffer.[27]

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.[27]

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg per assay well.[27]

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand solution, and 100 µL of the membrane preparation.[27]

-

Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific determinator (10 µM Spiperone), 50 µL radioligand, and 100 µL membrane preparation.[27]

-

Test Compound Wells: Add 50 µL of each dilution of the test compound, 50 µL radioligand, and 100 µL membrane preparation.[27]

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Quantification:

-

Data Analysis:

-